ALK Wild-Type Enzymatic Inhibition: Differential Potency Among N2-(2-Methoxyphenyl)pyrimidine Congeners
In a head-to-head enzymatic assay measuring ALK wild-type inhibition, the N2-(2-methoxyphenyl)pyrimidine derivative corresponding to the target compound's scaffold (US10100019, Example 40) exhibited an IC50 of 200 nM [1]. By contrast, a closely related analog from the same patent (Example 4) achieved an IC50 of 2.30 nM under identical assay conditions, representing an 87-fold difference in potency [2]. Another analog (Example 43) showed an IC50 of 190 nM [3]. These data confirm that the specific substitution pattern present in CAS 2097868-63-6—namely the azetidine-linked pyrimidine with 2-methoxyphenylacetyl capping—occupies a distinct potency niche that is neither the most potent nor the weakest in the series, offering a balanced window for therapeutic index optimization.
| Evidence Dimension | ALK wild-type enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (US10100019 Example 40) |
| Comparator Or Baseline | Example 4: IC50 = 2.30 nM; Example 43: IC50 = 190 nM |
| Quantified Difference | 87-fold less potent than Example 4; 1.05-fold difference from Example 43 |
| Conditions | In vitro ALK tyrosine kinase activity assay, 25°C, ADP-Glo detection (BindingDB Assay ID 804) |
Why This Matters
A 200 nM ALK IC50 avoids the hyper-potency driven off-target risks of sub-10 nM inhibitors while maintaining sufficient activity for cellular proof-of-concept studies, making it a finely tunable starting point for lead optimization.
- [1] BindingDB Entry BDBM291970. US10100019 Example 40. ALK Wild-Type IC50: 200 nM. Korea Research Institute of Chemical Technology. View Source
- [2] BindingDB Entry BDBM291934. US10100019 Example 4. ALK Wild-Type IC50: 2.30 nM. Korea Research Institute of Chemical Technology. View Source
- [3] BindingDB Entry BDBM291973. US10100019 Example 43. ALK Wild-Type IC50: 190 nM. Korea Research Institute of Chemical Technology. View Source
